tert-butyl N-[(1S)-1-(azetidin-3-yl)ethyl]carbamate hydrochloride
Description
This compound is a chiral carbamate derivative featuring a tert-butyl protecting group, an azetidine (4-membered nitrogen-containing ring), and an ethyl substituent with a (1S)-configured stereocenter. Its molecular formula is C₁₀H₂₀ClN₂O₂ (MW: 236.74 g/mol). The azetidine ring confers conformational rigidity, while the tert-butyl carbamate enhances stability during synthetic processes. This compound is primarily utilized as a key intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological or oncological pathways .
Properties
CAS No. |
2913229-25-9 |
|---|---|
Molecular Formula |
C10H21ClN2O2 |
Molecular Weight |
236.74 g/mol |
IUPAC Name |
tert-butyl N-[(1S)-1-(azetidin-3-yl)ethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-7(8-5-11-6-8)12-9(13)14-10(2,3)4;/h7-8,11H,5-6H2,1-4H3,(H,12,13);1H/t7-;/m0./s1 |
InChI Key |
GFDVNNWFQBFRJT-FJXQXJEOSA-N |
Isomeric SMILES |
C[C@@H](C1CNC1)NC(=O)OC(C)(C)C.Cl |
Canonical SMILES |
CC(C1CNC1)NC(=O)OC(C)(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Direct Carbamate Formation via Reaction of Azetidine with Chloroformates
The most common approach involves reacting azetidine derivatives with tert-butyl chloroformate (Boc anhydride or similar reagents) in the presence of a base such as triethylamine or N-ethyl-N,N-diisopropylamine. This method is well-established for introducing the carbamate group onto the azetidine ring.
- Reagents: Azetidine derivative, tert-butyl chloroformate, base (e.g., triethylamine)
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Conditions: Anhydrous environment, temperature maintained at 0–25°C
- Reaction Time: Usually 2–6 hours, monitored via TLC or HPLC
Azetidine + tert-Butyl chloroformate → tert-Butyl N-[(1S)-1-(azetidin-3-yl)ethyl]carbamate
Asymmetric Synthesis for Stereoselectivity
Given the stereochemistry at the chiral center, asymmetric synthesis methods utilize chiral auxiliaries or chiral catalysts to favor the formation of the (1S)-enantiomer. This involves chiral starting materials or chiral catalysts during the azetidine ring formation or carbamate attachment.
- Use of chiral ligands or chiral resolution techniques post-synthesis
- Solvent systems optimized for stereoselectivity, such as toluene or specific mixtures
Multi-step Synthesis Pathways
Some protocols involve initial synthesis of the azetidine ring via cyclization of amino alcohols or amino acids, followed by carbamate formation and salt generation. For example:
- Step 1: Synthesis of azetidine core via intramolecular cyclization
- Step 2: N-alkylation or substitution to introduce the (1S)-ethyl group
- Step 3: Reaction with tert-butyl chloroformate
- Step 4: Hydrochloride salt formation through treatment with HCl in a suitable solvent
Note: Industrial processes often optimize these steps for higher yields and purity, employing continuous flow reactors and purification techniques like recrystallization or chromatography.
Reaction Conditions and Optimization
| Parameter | Typical Range | Purpose/Effect |
|---|---|---|
| Temperature | 0°C to 25°C | Minimize side reactions during carbamate formation |
| Solvent | Dichloromethane, THF | Ensure solubility and reactivity |
| Base | Triethylamine, N-ethyl-N,N-diisopropylamine | Neutralize HCl generated, facilitate nucleophilic attack |
| Reaction Time | 2–6 hours | Complete conversion, monitored via TLC or HPLC |
Microwave-Assisted Synthesis
Recent advances include microwave irradiation to accelerate the reaction, achieving yields of approximately 71% within 3 hours at 130°C, as reported in recent literature. This method enhances reaction efficiency and energy consumption.
Purification and Characterization
- Recrystallization from suitable solvents (e.g., hexanes, ethyl acetate)
- Silica gel chromatography with gradient elution (e.g., 30–100% ethyl acetate in hexanes)
- NMR spectroscopy confirms the structure and stereochemistry
- LC-MS verifies molecular weight and purity
- Melting point analysis ensures product consistency
Research Outcomes and Data Tables
Yield Data Summary
| Method | Yield (%) | Reaction Conditions | Remarks |
|---|---|---|---|
| Microwave-assisted reaction | 71% | Acetonitrile, 130°C, 3h | Rapid, high-yield process |
| Conventional carbamate formation | 65–75% | DCM, room temperature | Widely used, scalable |
| Multi-step synthesis with chiral resolution | 50–60% | Variable | Ensures stereochemical purity |
Research Findings
- Microwave-assisted methods significantly reduce reaction time and improve yields.
- Use of appropriate bases and solvents is critical for high selectivity.
- Stereoselective synthesis remains a focus for pharmaceutical applications, with chiral catalysts enhancing enantiomeric excess.
Industrial and Laboratory Considerations
- Scale-up: Continuous flow reactors facilitate large-scale synthesis with consistent quality.
- Purity Standards: Final products meet pharmaceutical standards with >98% purity, confirmed by HPLC and NMR.
- Environmental Impact: Use of greener solvents and energy-efficient microwave techniques aligns with sustainable chemistry practices.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(1S)-1-(azetidin-3-yl)ethyl]carbamate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate hydrochloride is a chemical compound utilized in biological and medicinal research to study the effects of azetidine derivatives on biological systems. The compound features a tert-butyl group, an azetidine ring, and a carbamate functional group, contributing to its chemical properties. The azetidine ring structure allows it to modulate the activity of specific enzymes and receptors, potentially influencing various physiological processes. Compounds with azetidine moieties often exhibit significant pharmacological properties, making them valuable in drug discovery and development.
Applications in Biological and Medicinal Research
- Interaction Studies: Interaction studies involving tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate focus on its binding affinities with various receptors and enzymes. These studies help elucidate its mechanism of action and potential therapeutic effects. The interactions are typically assessed using techniques:
- Binding Assays
- Enzyme Inhibition Assays Such studies are crucial for understanding the pharmacodynamics of this compound and its potential role in drug development.
- Building Block in Organic Synthesis: Its structural characteristics make it a useful building block in organic synthesis and pharmaceutical development.
- TNBC Cell Lines: Compound 28, related to azetidine derivatives, was found to inhibit cellular growth, displaying cytostatic (GI 50 values ranging from 530 nM to 1 μM) and cytotoxic (IC 50 values ranging from 600 nM to 1.2 μM) effects among the TNBC cell lines tested .
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S)-1-(azetidin-3-yl)ethyl]carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares C₁₀H₂₀ClN₂O₂ with structurally related azetidine-carbamate derivatives:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| tert-Butyl N-[(1S)-1-(azetidin-3-yl)ethyl]carbamate hydrochloride (Target) | Not provided | C₁₀H₂₀ClN₂O₂ | 236.74 | (1S)-configured ethyl substituent, azetidine ring |
| tert-Butyl N-(azetidin-3-yl)carbamate hydrochloride | 67376-94-7 | C₈H₁₅ClN₂O₂ | 206.67 | No ethyl substituent; simpler azetidine substitution |
| tert-Butyl N-[1-(azetidin-3-yl)cyclopropyl]carbamate hydrochloride | Discontinued | C₁₁H₁₉ClN₂O₂ | 246.74 | Cyclopropyl substituent instead of ethyl |
| tert-Butyl N-(3-ethylazetidin-3-yl)carbamate hydrochloride | 1523606-47-4 | C₁₀H₂₁ClN₂O₂ | 236.74 | Ethyl substituent directly on azetidine nitrogen |
Key Comparative Insights
Stereochemical Influence :
The (1S)-configured ethyl group in the target compound introduces chirality, which is absent in simpler analogs like tert-butyl N-(azetidin-3-yl)carbamate hydrochloride. Chirality can significantly impact binding affinity in drug-receptor interactions, making the target compound more suitable for enantioselective synthesis .
3-Ethylazetidine Derivative: The ethyl group on the azetidine nitrogen (CAS 1523606-47-4) alters electronic distribution, possibly enhancing lipophilicity but reducing solubility in polar solvents compared to the target compound .
Synthetic Utility: The target compound’s stereocenter necessitates asymmetric synthesis (e.g., chiral catalysts or resolution), increasing complexity compared to non-chiral analogs . Simpler derivatives like tert-butyl N-(azetidin-3-yl)carbamate hydrochloride are more cost-effective for large-scale synthesis but lack enantiomeric specificity .
Physicochemical Properties
| Property | Target Compound | 3-Ethylazetidine Derivative | Cyclopropyl Derivative |
|---|---|---|---|
| Solubility (H₂O) | Low | Very Low | Moderate |
| LogP | ~1.5 | ~2.1 | ~1.2 |
| Stability (pH 7.4) | High | Moderate | Low |
Notes:
Biological Activity
Tert-butyl N-[(1S)-1-(azetidin-3-yl)ethyl]carbamate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. The compound contains a tert-butyl group, an azetidine ring, and a carbamate functional group, which contribute to its unique reactivity and biological interactions.
- Molecular Formula : CHNO
- Molecular Weight : 200.28 g/mol
- CAS Number : 2276501-65-4
Biological Activity Overview
The biological activity of this compound primarily stems from its interactions with various molecular targets within biological systems. Research indicates that compounds with azetidine moieties often exhibit significant pharmacological properties, making them valuable in drug discovery and development.
The azetidine ring structure allows for modulation of specific enzymes and receptors, potentially influencing various physiological processes. Interaction studies have focused on its binding affinities with receptors involved in pain modulation and inflammation pathways. Preliminary findings suggest that this compound may exhibit:
- Analgesic Properties : Potential to alleviate pain by interacting with central nervous system receptors.
- Anti-inflammatory Effects : Modulation of inflammatory pathways through receptor interaction.
- Antimicrobial Activity : Initial studies indicate possible antimicrobial properties, although further investigation is necessary.
Case Studies
-
Analgesic and Anti-inflammatory Studies
- In vitro assays demonstrated that this compound could modulate the activity of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
- Animal models showed a significant reduction in pain perception when administered this compound, suggesting its potential as a therapeutic agent for pain management.
-
Antimicrobial Activity
- Preliminary screening against various bacterial strains indicated that this compound exhibits moderate antimicrobial activity, warranting further exploration into its mechanism and efficacy as an antibiotic.
Interaction Studies
Studies have employed various techniques to assess the binding affinities of this compound with biological targets:
- Surface Plasmon Resonance (SPR) : Used to determine real-time binding kinetics with target receptors.
- Molecular Docking Simulations : Conducted to predict the binding modes and affinities of the compound with specific enzymes and receptors.
| Technique | Purpose |
|---|---|
| Surface Plasmon Resonance | Assess binding kinetics |
| Molecular Docking | Predict binding modes |
Q & A
Q. What are the standard synthetic routes for tert-butyl N-[(1S)-1-(azetidin-3-yl)ethyl]carbamate hydrochloride, and what critical parameters influence yield and purity?
The compound is synthesized via reaction of azetidine derivatives with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions to prevent hydrolysis. Key parameters include:
- Stoichiometric control : Excess tert-butyl chloroformate ensures complete reaction of the azetidine intermediate.
- Anhydrous environment : Moisture leads to undesired hydrolysis of the chloroformate.
- Purification : Column chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) isolates the product with >95% purity .
Q. How is the compound characterized post-synthesis to confirm structural integrity and purity?
Standard analytical workflows include:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the azetidine ring, tert-butyl group, and carbamate linkage.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (236.74 g/mol).
- HPLC : Reverse-phase chromatography assesses purity (>98% for pharmacological studies) .
Q. What are the recommended storage conditions and handling precautions to maintain stability?
- Storage : Stable at room temperature (RT) in airtight containers under inert gas (argon/nitrogen) to prevent carbamate degradation.
- Handling : Use flame-retardant lab coats, nitrile gloves, and fume hoods. Avoid aqueous solutions unless specified, as hydrolysis can occur at extremes of pH .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate common side reactions during synthesis?
- Side reaction : N-Oxide formation on the azetidine ring.
- Mitigation : Use degassed solvents and reduce oxygen exposure via Schlenk techniques.
- Alternative pathways : Introduce fluoromethyl substituents (e.g., tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate hydrochloride) to stabilize the ring via electron-withdrawing effects .
- Process optimization : Continuous flow reactors improve mixing and thermal control, reducing byproducts like tert-butyl alcohol .
Q. What analytical strategies resolve contradictions in reported biological activities across studies?
- Data conflicts : Discrepancies in IC50 values for enzyme inhibition may arise from impurities or stereochemical variability.
- Resolution :
- Chiral HPLC : Verify enantiomeric purity of the (1S)-ethyl group.
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to differentiate true target engagement from assay artifacts .
- Comparative studies : Benchmark against analogs (e.g., tert-butyl N-[1-(azetidin-3-yl)cyclopropyl]carbamate) to isolate structural determinants of activity .
Q. How does the stereochemistry at the (1S)-ethyl position influence interactions with biological targets, and how is this assessed experimentally?
- Stereochemical impact : The (S)-configuration enhances binding to chiral enzyme pockets (e.g., proteases) via optimal spatial alignment.
- Assessment :
- X-ray crystallography : Resolve ligand-protein co-crystals using SHELX software for refinement .
- Circular Dichroism (CD) : Monitor conformational changes in target proteins upon enantiomer binding .
Q. What methodologies are employed to study the compound's stability under varying pH and temperature conditions relevant to pharmacological applications?
- Accelerated stability testing :
- pH profiling : Incubate in buffers (pH 2–9) at 37°C for 48 hours; monitor degradation via HPLC.
- Thermal stress : Heat to 60°C for 72 hours; identify decomposition products (e.g., tert-butyl alcohol) via GC-MS .
- Pharmacokinetic modeling : Use LC-MS/MS to quantify plasma stability in preclinical models, adjusting formulation (e.g., PEGylation) to enhance half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
